1-(3-Aminooxolan-3-yl)prop-2-yn-1-one
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Overview
Description
1-(3-Aminooxolan-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₇H₉NO₂ It is characterized by the presence of an amino group attached to an oxolane ring, which is further connected to a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminooxolan-3-yl)prop-2-yn-1-one typically involves the reaction of propargylamine with an appropriate oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminooxolan-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(3-Aminooxolan-3-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminooxolan-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propynone moiety can participate in various chemical reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-(4-Aminooxolan-3-yl)prop-2-yn-1-one: Similar structure but with a different position of the amino group.
1-(oxolan-3-yl)prop-2-yn-1-amine hydrochloride: Contains a hydrochloride salt form and an amine group.
Uniqueness: 1-(3-Aminooxolan-3-yl)prop-2-yn-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-(3-aminooxolan-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO2/c1-2-6(9)7(8)3-4-10-5-7/h1H,3-5,8H2 |
InChI Key |
RZWSXZWZAUTWLX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CCOC1)N |
Origin of Product |
United States |
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